2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827287
InChI: InChI=1S/C8H11NO2S/c1-3-6(8(10)11)7-4-12-5(2)9-7/h4,6H,3H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol

2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid

CAS No.:

Cat. No.: VC17827287

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid -

Specification

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
IUPAC Name 2-(2-methyl-1,3-thiazol-4-yl)butanoic acid
Standard InChI InChI=1S/C8H11NO2S/c1-3-6(8(10)11)7-4-12-5(2)9-7/h4,6H,3H2,1-2H3,(H,10,11)
Standard InChI Key SGEFHOXSVMMTIE-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CSC(=N1)C)C(=O)O

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)butanoic acid typically involves multi-step organic reactions. A common approach utilizes the Hantzsch thiazole synthesis, where thiourea reacts with α-haloketones to form the thiazole core . Subsequent functionalization introduces the butanoic acid moiety via alkylation or condensation reactions. For example:

  • Thiazole Formation: Reaction of 2-methyl-4-bromothiazole with a butanoic acid precursor under basic conditions.

  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates using NaOH, followed by acidification to precipitate the product.

Optimized conditions (e.g., ethanol as a solvent, 60–80°C) yield purities >95%, as verified by HPLC .

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. Automated systems control parameters such as temperature (70–90°C) and pressure (1–2 atm), ensuring consistent output. Purification via recrystallization or chromatography achieves pharmaceutical-grade material, though cost constraints limit large-scale adoption.

Biological Activities

Antimicrobial Properties

Thiazole derivatives are renowned for antimicrobial activity, and 2-(2-methyl-1,3-thiazol-4-yl)butanoic acid is no exception. In vitro studies on structurally related compounds demonstrate:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Mechanistically, the thiazole ring disrupts microbial cell walls by inhibiting enzymes involved in peptidoglycan synthesis . The carboxylic acid group enhances membrane permeability, potentiating efficacy against Gram-negative strains .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing protease inhibitors and kinase modulators. Its thiazole moiety mimics natural substrates, enabling competitive binding to enzymatic active sites . Derivatives with modified alkyl chains show enhanced bioavailability in preclinical models.

Agricultural Chemistry

In agrochemical research, the compound’s antimicrobial properties are leveraged to develop next-generation fungicides. Field trials demonstrate efficacy against Phytophthora infestans (potato blight) at concentrations as low as 50 ppm .

Comparison with Structural Analogs

To contextualize its uniqueness, 2-(2-methyl-1,3-thiazol-4-yl)butanoic acid is compared to related thiazole derivatives:

CompoundCore StructureKey FeaturesBioactivity
2-(Thiazol-4-yl)acetic acidThiazole + acetic acidHigher solubility, lower logPModerate antifungal activity
4-Methylthiazole-5-carboxylic acidThiazole + carboxylic acidEnhanced acidity (pKa ~3.8)Enzyme inhibition
Target compoundThiazole + butanoic acidBalanced lipophilicity, broad-spectrumAntimicrobial, anticancer

The butanoic acid chain in the target compound optimizes membrane penetration while maintaining solubility, a balance less achievable in shorter-chain analogs .

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